

Application Note & Protocol: A Guided Synthesis of 2-isopropoxy-5-methyl-4-nitroacetophenone

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Compound of Interest

Compound Name: 1-(2-Isopropoxy-5-methylphenyl)ethanone

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Abstract: This document provides a comprehensive guide for the synthesis of 2-isopropoxy-5-methyl-4-nitroacetophenone, a substituted aromatic ketone with potential applications as a building block in medicinal chemistry and materials science. The protocol details a robust two-step synthetic route commencing with the regioselective nitration of 2'-hydroxy-5'-methylacetophenone, followed by a Williamson ether synthesis to introduce the isopropoxy group. This guide is designed for researchers in organic synthesis, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical validation checkpoints to ensure procedural integrity and success.

Introduction and Synthetic Strategy

Substituted nitroacetophenones are valuable intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules.^[1] The title compound, 2-isopropoxy-5-methyl-4-nitroacetophenone, incorporates several key functional groups: a ketone, a nitro group, and an ether linkage, making it a versatile precursor for further chemical elaboration.

The synthetic approach is logically divided into two classical organic transformations:

- Electrophilic Aromatic Substitution: The nitration of the commercially available 2'-hydroxy-5'-methylacetophenone to yield 2'-hydroxy-5'-methyl-4'-nitroacetophenone.
- Nucleophilic Substitution: The etherification of the resulting nitrophenol via the Williamson ether synthesis to afford the final product.[2]

This strategy is designed for efficiency and is based on well-established reaction mechanisms, providing a reliable pathway to the target molecule.

Overall Reaction Scheme:

Step 1: Nitration 2'-hydroxy-5'-methylacetophenone → 2'-hydroxy-5'-methyl-4'-nitroacetophenone

Step 2: Williamson Ether Synthesis 2'-hydroxy-5'-methyl-4'-nitroacetophenone + 2-iodopropane → 2-isopropoxy-5-methyl-4-nitroacetophenone

Part I: Synthesis of 2'-hydroxy-5'-methyl-4'-nitroacetophenone

Mechanistic Rationale: The Art of Regiocontrol

The first step involves the nitration of 2'-hydroxy-5'-methylacetophenone. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO_2^+), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The regiochemical outcome is dictated by the directing effects of the substituents on the benzene ring:

- Hydroxyl (-OH): A strongly activating, ortho, para-director.
- Methyl (-CH₃): A weakly activating, ortho, para-director.
- Acetyl (-COCH₃): A deactivating, meta-director.

The powerful para-directing influence of the hydroxyl group is expected to be the dominant factor, guiding the incoming nitro group to the position para to it (the C4 position). While the formation of other regioisomers, such as 2'-hydroxy-5'-methyl-3'-nitroacetophenone, is possible[3][4], careful control of reaction conditions, particularly temperature, can favor the desired 4-nitro isomer.

Detailed Experimental Protocol: Nitration

Safety First: This procedure involves the use of concentrated strong acids (nitric and sulfuric acid). Handle with extreme caution inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials & Reagents:

Reagent/Material	Grade	Supplier Example
2'-hydroxy-5'-methylacetophenone[5]	≥98%	Sigma-Aldrich
Acetic Anhydride	Reagent Grade	Fisher Scientific
Fuming Nitric Acid (≥90%)	ACS Reagent	Sigma-Aldrich
Sulfuric Acid (98%)	ACS Reagent	Fisher Scientific
Dichloromethane (DCM)	HPLC Grade	VWR
Methanol	ACS Grade	VWR
Ice (from deionized water)	-	-
Sodium Bicarbonate (NaHCO ₃)	ACS Grade	-
Anhydrous Magnesium Sulfate (MgSO ₄)	Reagent Grade	-

Equipment:

- Three-neck round-bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer

- Ice bath
- Separatory funnel (500 mL)
- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

- **Protection of Phenolic Group (Optional but Recommended):** To a 250 mL three-neck flask charged with 2'-hydroxy-5'-methylacetophenone (10.0 g, 66.6 mmol), add acetic anhydride (20 mL). Cool the mixture to 0 °C in an ice bath. Slowly add 2-3 drops of concentrated sulfuric acid. Stir for 30 minutes at 0 °C. This acetylation protects the hydroxyl group, preventing oxidative side reactions and improving regioselectivity.
- **Preparation of Nitrating Mixture:** In a separate beaker, carefully add fuming nitric acid (6.0 mL, ~140 mmol) dropwise to chilled acetic anhydride (25 mL) at a temperature below 10 °C.
- **Nitration Reaction:** Cool the solution from step 1 to below 5 °C. Add the freshly prepared nitrating mixture dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at 5-10 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
- **Quenching and Hydrolysis:** Once the starting material is consumed, pour the reaction mixture slowly and carefully onto 200 g of crushed ice in a large beaker with vigorous stirring. Add concentrated sulfuric acid (20 mL) and heat the mixture to 50-60 °C for 1 hour to hydrolyze the acetate protecting group.
- **Workup and Isolation:** Cool the mixture to room temperature. A yellow solid should precipitate. Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral (pH ~7).

- Purification: Recrystallize the crude solid from methanol or an ethanol/water mixture to yield 2'-hydroxy-5'-methyl-4'-nitroacetophenone as a pale yellow solid.[4] Dry the product under vacuum.

Characterization and Validation (Intermediate)

- Appearance: Pale yellow crystalline solid.
- Melting Point: Compare with literature values for the 4-nitro isomer. The related 3-nitro isomer has a melting point of 133-136 °C.[3]
- FTIR (KBr, cm^{-1}): Expect characteristic peaks for O-H (broad, ~3300-3500), C=O (ketone, ~1650), Ar-NO₂ (asymmetric ~1520, symmetric ~1350).
- ¹H NMR (CDCl₃, δ ppm): The regiochemistry can be confirmed by the coupling patterns of the aromatic protons. For the 4-nitro product, two singlets would be expected in the aromatic region.

Part II: Synthesis of 2-isopropoxy-5-methyl-4-nitroacetophenone

Mechanistic Rationale: The Williamson Ether Synthesis

The second step is a classic Williamson ether synthesis, which proceeds via an S_N2 mechanism.[2][6][7] The phenolic proton of 2'-hydroxy-5'-methyl-4'-nitroacetophenone is acidic and is readily deprotonated by a suitable base (e.g., potassium carbonate) to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-iodopropane, displacing the iodide leaving group to form the desired ether linkage. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are ideal for this reaction as they solvate the cation of the base but do not solvate the nucleophile, thus accelerating the S_N2 reaction. This specific transformation is analogous to the reported synthesis of 2-isopropoxy-4-nitrobenzoic acid.[8]

Detailed Experimental Protocol: Etherification

Safety First: 2-iodopropane is a volatile and potentially harmful alkylating agent. DMF is a skin and respiratory irritant. Perform all operations in a chemical fume hood and wear appropriate

PPE.

Materials & Reagents:

Reagent/Material	Grade	Supplier Example
2'-hydroxy-5'-methyl-4'-nitroacetophenone	(From Part I)	-
Anhydrous Potassium Carbonate (K ₂ CO ₃)	≥99%	Sigma-Aldrich
2-Iodopropane	99%	Acros Organics
N,N-Dimethylformamide (DMF), Anhydrous	≥99.8%	Sigma-Aldrich
Ethyl Acetate	ACS Grade	VWR
Brine (Saturated NaCl solution)	-	-
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	Reagent Grade	-

Equipment:

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle with temperature control
- Separatory funnel (250 mL)
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a 100 mL round-bottom flask, add 2'-hydroxy-5'-methyl-4'-nitroacetophenone (5.0 g, 25.6 mmol), anhydrous potassium carbonate (5.3 g, 38.4 mmol, 1.5 eq), and anhydrous DMF (50 mL).
- **Addition of Alkylating Agent:** Add 2-iodopropane (3.8 mL, 38.4 mmol, 1.5 eq) to the suspension.
- **Reaction:** Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting nitrophenol spot disappears.
- **Workup:** Cool the mixture to room temperature and pour it into 200 mL of cold water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
- **Washing:** Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid or oil can be purified by recrystallization from a suitable solvent like isopropanol or by column chromatography on silica gel to yield the pure 2-isopropoxy-5-methyl-4-nitroacetophenone.

Characterization and Validation (Final Product)

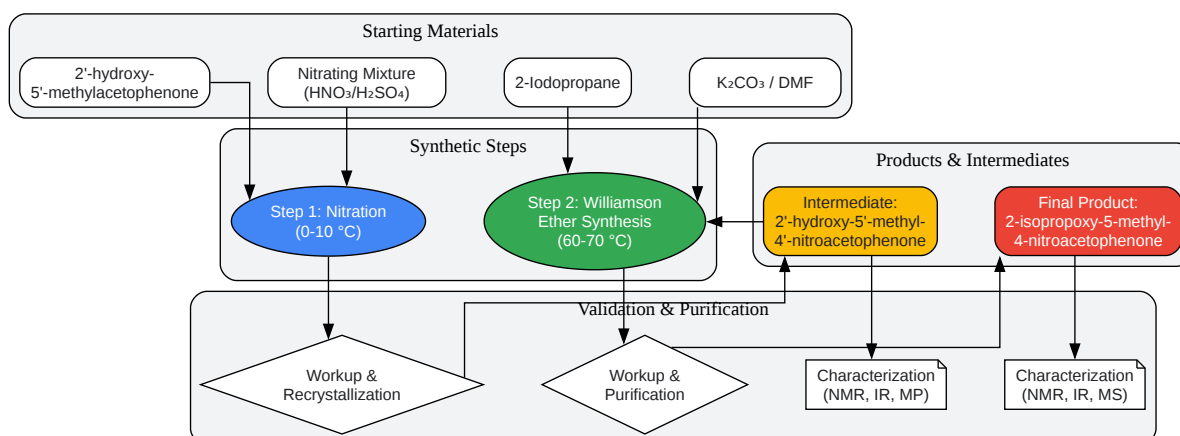
- **Appearance:** Expected to be a solid at room temperature.
- **FTIR (KBr, cm^{-1}):** Disappearance of the broad O-H stretch. Presence of C-O-C (ether, ~1250), C=O (~1670), and Ar-NO₂ (~1520, ~1350) stretches.
- **¹H NMR (CDCl₃, δ ppm):** Appearance of signals corresponding to the isopropoxy group: a septet around δ 4.6-4.8 (1H, -OCH(CH₃)₂) and a doublet around δ 1.3-1.4 (6H, -OCH(CH₃)₂). The aromatic protons will show shifts consistent with the new substitution pattern.
- **¹³C NMR (CDCl₃, δ ppm):** Appearance of two new signals for the isopropoxy group (~72 ppm for the methine and ~22 ppm for the methyl carbons).

- Mass Spectrometry (ESI-MS): Calculation of m/z for $[M+H]^+$ or $[M+Na]^+$ to confirm the molecular weight ($C_{12}H_{15}NO_4$, MW: 237.25 g/mol).

Workflow, Data Summary, and Visualization

This section provides a visual overview of the synthetic process and a summary of the quantitative parameters involved.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for the preparation of 2-isopropoxy-5-methyl-4-nitroacetophenone.

Table of Quantitative Data

Parameter	Step 1: Nitration	Step 2: Etherification
Limiting Reagent	2'-hydroxy-5'-methylacetophenone	2'-hydroxy-5'-methyl-4'-nitroacetophenone
Molar Quantity (example)	66.6 mmol	25.6 mmol
Other Reagents (Equivalents)	Fuming HNO ₃ (~2.1 eq)	2-Iodopropane (1.5 eq), K ₂ CO ₃ (1.5 eq)
Solvent	Acetic Anhydride	Anhydrous DMF
Temperature	0 - 10 °C	60 - 70 °C
Typical Reaction Time	1 - 2 hours	4 - 6 hours
Theoretical Yield (example)	13.0 g	6.07 g
Expected Yield Range	60 - 75%	70 - 85%

Structure of 2-isopropoxy-5-methyl-4-nitroacetophenone

Caption: Molecular structure and key functional groups of the target compound.

Trustworthiness: A Self-Validating Protocol

The integrity of this synthetic procedure is maintained through a series of in-process checks and post-synthesis validations:

- **Reaction Monitoring:** The use of TLC at each stage is a critical self-validation step. It provides a real-time qualitative assessment of the reaction's progress, confirming the consumption of starting materials and the formation of the product. This prevents premature workup of an incomplete reaction or unnecessary extension of reaction times.
- **Workup pH Control:** During the workup of the nitration reaction, washing the crude product until the filtrate is neutral is essential. This ensures the complete removal of residual strong acids, which could otherwise compromise the product's stability and interfere with the subsequent etherification step.

- **Sequential Characterization:** The protocol mandates full characterization of the isolated intermediate before proceeding to the next step. Confirming the structure of 2'-hydroxy-5'-methyl-4'-nitroacetophenone provides a solid foundation for the second step and aids in troubleshooting if issues arise. The disappearance of the phenolic -OH peak and the appearance of isopropoxy signals in the final product's spectra directly validate the success of the Williamson ether synthesis.
- **Purity Assessment:** Purification by recrystallization or chromatography, coupled with melting point analysis (for solids) and NMR spectroscopy, validates the purity of the final compound. Sharp melting points and the absence of impurity signals in NMR spectra are hallmarks of a successful synthesis.

By integrating these checkpoints, the protocol becomes a self-validating system, allowing the researcher to proceed with confidence at each stage of the synthesis.

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